GW843682X Dual PLK1/PLK3 Inhibition Profile vs. Clinical Candidate Comparators
GW843682X exhibits a distinct dual inhibition profile for PLK1 and PLK3, with IC50 values of 2.2 nM and 9.1 nM, respectively, resulting in a PLK3/PLK1 IC50 ratio of ~4.1 [1]. In contrast, the clinical PLK1 inhibitor BI 2536 shows a narrower ratio (9.0 nM for PLK3 / 0.83 nM for PLK1 = 10.8) , and Volasertib (BI 6727) shows an even more extreme ratio with an IC50 of 56 nM for PLK3 and 0.87 nM for PLK1 (ratio 64.4) . This indicates that GW843682X provides more balanced inhibition of both PLK1 and PLK3 at pharmacologically relevant concentrations.
| Evidence Dimension | Ratio of PLK3 inhibition to PLK1 inhibition (IC50 PLK3 / IC50 PLK1) |
|---|---|
| Target Compound Data | GW843682X: IC50(PLK1)=2.2 nM, IC50(PLK3)=9.1 nM |
| Comparator Or Baseline | BI 2536: IC50(PLK1)=0.83 nM, IC50(PLK3)=9.0 nM; Volasertib (BI 6727): IC50(PLK1)=0.87 nM, IC50(PLK3)=56 nM |
| Quantified Difference | GW843682X PLK3/PLK1 ratio = 4.1; BI 2536 ratio = 10.8; Volasertib ratio = 64.4 |
| Conditions | Cell-free enzymatic kinase inhibition assay |
Why This Matters
A more balanced PLK1/PLK3 inhibition ratio may be critical for specific research questions involving PLK3's role in cell cycle and DNA damage response, where potent clinical PLK1 inhibitors may show limited PLK3 engagement.
- [1] MedChemExpress. GW843682X (GW843682) Product Datasheet. View Source
